(R)-(+)-3,3-Difluoro-1,2-heptanediol

Übersicht

Beschreibung

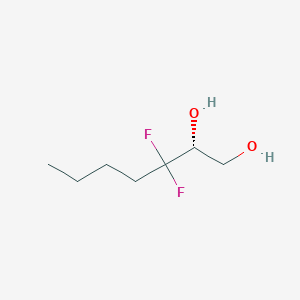

®-(+)-3,3-Difluoro-1,2-heptanediol is an organic compound with the molecular formula C7H14F2O2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-3,3-Difluoro-1,2-heptanediol typically involves the fluorination of heptanediol derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of ®-(+)-3,3-Difluoro-1,2-heptanediol may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: ®-(+)-3,3-Difluoro-1,2-heptanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroheptanone, while reduction can produce various difluoroheptanol isomers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Deoxyfluorination Reagents

One of the primary applications of (R)-(+)-3,3-difluoro-1,2-heptanediol is its role as a reagent in deoxyfluorination reactions. This process involves the conversion of alcohols into their corresponding fluorinated derivatives, which are valuable in pharmaceutical development.

Case Study: Deoxyfluorination of Alcohols

Research has demonstrated that 3,3-difluorocyclopropenes can be utilized effectively for the deoxyfluorination of alcohols. The electronic nature of these reagents is crucial for achieving high efficiency in the transformation of monoalcohols through the formation of alkoxycyclopropenium cations. For instance, the introduction of electron-rich aryl groups significantly enhances the reaction yield .

Table 1: Reaction Conditions and Yields for Deoxyfluorination

| Reagent Type | Reaction Yield (%) | Notes |

|---|---|---|

| Electron-rich Aryl | Up to 81% | Optimal conditions achieved with specific substitutions |

| Electron-poor Aryl | Lower yields | Less effective due to competitive pathways |

Bioactive Compound Development

The difluorinated alcohols derived from this compound are increasingly recognized for their potential bioactivity. Compounds containing difluoromethyl groups have shown enhanced biological properties compared to their trifluoromethyl counterparts.

Case Study: Synthesis of Antitumor Agents

A notable application involved the synthesis of antitumor agents through the incorporation of difluoroethanol units into complex organic molecules. The methodology allowed for efficient late-stage functionalization, demonstrating the utility of this compound in drug development .

Table 2: Synthesis Pathways for Antitumor Agents

| Compound | Yield (%) | Methodology Used |

|---|---|---|

| Antitumor Agent Z | 94% | Direct transfer of difluoroethanol units |

| Analog Z' | 89% | Similar synthetic route as Z |

Materials Science Applications

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also being explored for its potential in materials science. The compound's unique properties may contribute to the development of new materials with enhanced performance characteristics.

Case Study: Non-Aqueous Foams

Research into non-aqueous foams has highlighted the role of difluoroalkanes in stabilizing foams through their unique surface-active properties. The incorporation of this compound into foam formulations could lead to improved stability and performance in various applications .

Wirkmechanismus

The mechanism by which ®-(+)-3,3-Difluoro-1,2-heptanediol exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties and reactivity of the molecule, affecting its interactions with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

(S)-(-)-3,3-Difluoro-1,2-heptanediol: The enantiomer of ®-(+)-3,3-Difluoro-1,2-heptanediol with a different spatial arrangement of atoms.

3,3-Difluoro-1,2-hexanediol: A shorter-chain analog with similar chemical properties.

3,3-Difluoro-1,2-octanediol: A longer-chain analog with similar chemical properties.

Uniqueness: ®-(+)-3,3-Difluoro-1,2-heptanediol is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other analogs. The presence of fluorine atoms also imparts distinct electronic and steric properties, making it valuable for various applications.

Biologische Aktivität

Overview

(R)-(+)-3,3-Difluoro-1,2-heptanediol is a chiral organic compound with the molecular formula C7H14F2O2. Its unique fluorinated structure contributes to its potential as a valuable compound in medicinal chemistry and biological research. This article focuses on the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and comparative studies with related compounds.

The biological activity of this compound is largely influenced by its structural characteristics. The presence of fluorine atoms modifies the electronic properties of the molecule, enhancing its interactions with biological macromolecules such as enzymes and receptors. This can lead to modulation of various biochemical pathways, making it a useful tool for studying enzyme interactions and metabolic processes in vitro .

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Escherichia coli | 250 - 500 |

| Pseudomonas aeruginosa | 1000 - 2000 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Enzyme Interaction Studies

Due to its ability to influence enzyme activity, this compound is utilized in studies aimed at understanding enzyme kinetics and mechanisms. It has been shown to interact with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator depending on the specific enzyme context .

3. Cytotoxicity and Cancer Research

There is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. Preliminary studies indicate that it can inhibit cell proliferation in vitro:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 10.5 |

| A549 (lung cancer) | 15.0 |

| MOLT-3 (leukemia) | 12.0 |

These results highlight its potential as a candidate for further investigation in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with its enantiomer and other fluorinated compounds:

Case Studies

Several studies have been conducted to assess the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's effectiveness against multiple bacterial strains and found promising results that warrant further exploration into its mechanism of action and potential applications in medicine .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited selective toxicity toward HepG2 cells compared to normal cells, suggesting a potential therapeutic window for further development .

Eigenschaften

IUPAC Name |

(2R)-3,3-difluoroheptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZCPOSFHWMJGY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC([C@@H](CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583816 | |

| Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158358-96-4 | |

| Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.